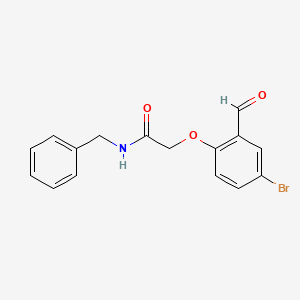

N-苄基-2-(4-溴-2-甲酰基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Acetamide derivatives are a class of organic compounds that have been studied for their potential applications in medicinal chemistry and materials science due to their diverse chemical reactivity and biological activities .

Synthesis Analysis

The synthesis of acetamide derivatives can involve various chemical reactions, including dibromohydration, silylation, alkylation, nitration, and Leuckart reaction. For instance, the dibromohydration of N-(2-alkynylaryl)acetamide is described to proceed under mild conditions without metal catalysis, utilizing KBr/K2S2O8 for electrophilic cyclization and oxidative ring-opening . Similarly, silylation reactions have been used to synthesize silaheterocyclic benzoxazasiloles from N-(2-hydroxyphenyl)acetamide . Alkylation and nitration reactions have been employed to synthesize N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, with specific conditions optimized for yield . These methods could potentially be adapted for the synthesis of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using these methods, revealing the existence of compounds in equilibrium with different cyclic forms . The crystal structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide showed specific dihedral angles between the benzene rings and the acetamide unit, as well as intermolecular hydrogen bonds and C-H...π contacts forming chains in the crystal . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, hydrolysis, and Beckmann-type rearrangement. The reactivity of these compounds is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups . For example, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to unexpected products due to a cyano group migration . These reactions highlight the complexity and versatility of acetamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of functional groups like bromo, nitro, or methoxy can significantly affect these properties . For instance, the introduction of a bromo or nitro group can enhance the cytotoxic and anti-inflammatory activities of certain acetamide derivatives . The intermolecular interactions observed in crystal structures can also influence the compound's stability and packing in the solid state .

科学研究应用

化合物降解的高级氧化工艺

通过高级氧化工艺 (AOP) 降解化合物的高级氧化工艺 (AOP) 的研究非常重要。AOP 用于处理环境中各种顽固性化合物,包括药物和持久性有机污染物。虽然提供的文献没有直接提到 N-苄基-2-(4-溴-2-甲酰基苯氧基)乙酰胺,但对类似化合物降解途径、副产物和生物毒性的研究为研究此类复杂有机分子的环境归趋和处理方案提供了见解 (Qutob 等,2022)。

合成有机化学

合成有机化学领域经常探索合成和应用新颖的化合物,用于各种目的,包括药物、材料科学和化学反应中的中间体。N-苄基-2-(4-溴-2-甲酰基苯氧基)乙酰胺可能对专注于开发新的合成路线或探索类似化合物化学反应性的研究感兴趣。例如,对 N-酰化试剂的研究证明了对化学选择性的探索,在考虑 N-苄基-2-(4-溴-2-甲酰基苯氧基)乙酰胺等化合物的合成或功能化时,这可能是相关的 (近藤和村上,2001)。

药理和毒理学评论

根据要求排除药物使用、剂量和副作用,但值得注意的是,通常会研究结构相关化合物的药理和毒理学特性。这包括对新化学实体的代谢、潜在治疗应用和安全性特征的研究。对类似化合物如何与生物系统相互作用的见解可以为新药或化学试剂的安全有效设计提供信息 (Brune、Renner 和 Tiegs,2015)。

环境影响和归趋

新兴有机污染物(包括它们的降解方式及其对生态系统的潜在影响)的环境归趋和行为是研究的关键领域。专注于水、土壤和空气中持久性有机污染物的发生、归趋和处理的研究可以提供一个框架,用于了解像 N-苄基-2-(4-溴-2-甲酰基苯氧基)乙酰胺这样的化合物在环境中的行为方式以及如何有效地管理或修复它们 (Wong,2006)。

安全和危害

属性

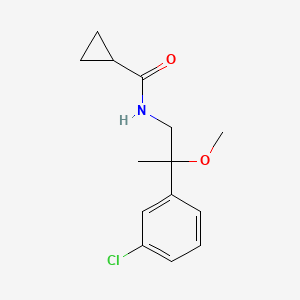

IUPAC Name |

N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-14-6-7-15(13(8-14)10-19)21-11-16(20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNHHRKBXHLLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)